

An In-depth Technical Guide to 4-octylbenzene-1,3-diol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-octylbenzene-1,3-diol

Cat. No.: B1295635

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-octylbenzene-1,3-diol**, also known as 4-octylresorcinol. Due to the limited availability of specific experimental data for **4-octylbenzene-1,3-diol** in publicly accessible literature, this guide includes data on homologous 4-alkylresorcinols, particularly 4-butylresorcinol, to provide a comparative context for its potential biological activities and synthesis.

Compound Identification and Structure

Chemical Name: **4-octylbenzene-1,3-diol**

Synonyms: 4-n-octyl resorcinol, Octylresorcinol

CAS Number: 6565-70-4[[1](#)][[2](#)]

Molecular Formula: C₁₄H₂₂O₂

Molecular Weight: 222.33 g/mol [[1](#)]

Structure:

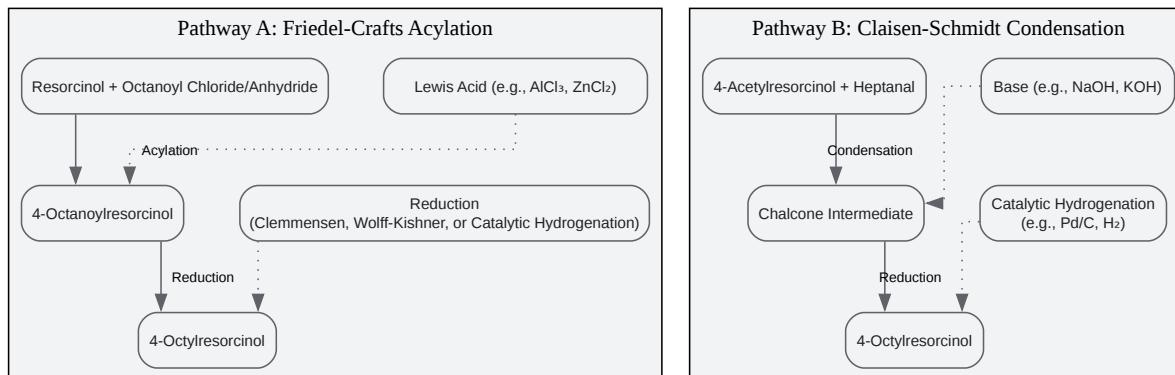
The image you are requesting does not exist or is no longer available.

imgur.com

(Note: This is a placeholder image. The actual structure has a benzene ring with hydroxyl groups at positions 1 and 3, and an octyl chain at position 4.)

Physicochemical and Safety Data

The following table summarizes key physicochemical and safety information for **4-octylbenzene-1,3-diol**.


Property	Value	Reference
MDL Number	MFCD01684758	[1]
Storage Conditions	2-8°C, Inert Gas	[1]
Hazard Statements	H302, H312, H315, H319, H332	[2]
Precautionary Statements	P202, P261, P262, P264+P265, P270	[2]

Synthesis of 4-Alkylresorcinols

The synthesis of 4-alkylresorcinols, including the octyl derivative, typically follows a two-step process: an acylation reaction to introduce the acyl side chain, followed by a reduction of the keto group.

General Synthetic Pathways

Two common pathways for the synthesis of 4-alkylresorcinols are outlined below.

[Click to download full resolution via product page](#)

Caption: General synthetic pathways for 4-alkylresorcinols.

Experimental Protocol: Synthesis of 4-Alkylresorcinol via Friedel-Crafts Acylation and Reduction

The following is a generalized protocol adapted from methods for synthesizing 4-alkylresorcinols, such as 4-butylresorcinol.^{[2][3]} This protocol should be optimized for the synthesis of 4-octylresorcinol.

Step 1: Friedel-Crafts Acylation of Resorcinol

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add resorcinol (1.0 eq), a solvent (e.g., toluene), a Lewis acid catalyst such as zinc chloride (1.3 eq), and the corresponding fatty acid, in this case, octanoic acid (1.25 eq).
- **Reaction:** Heat the mixture to 80-120°C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

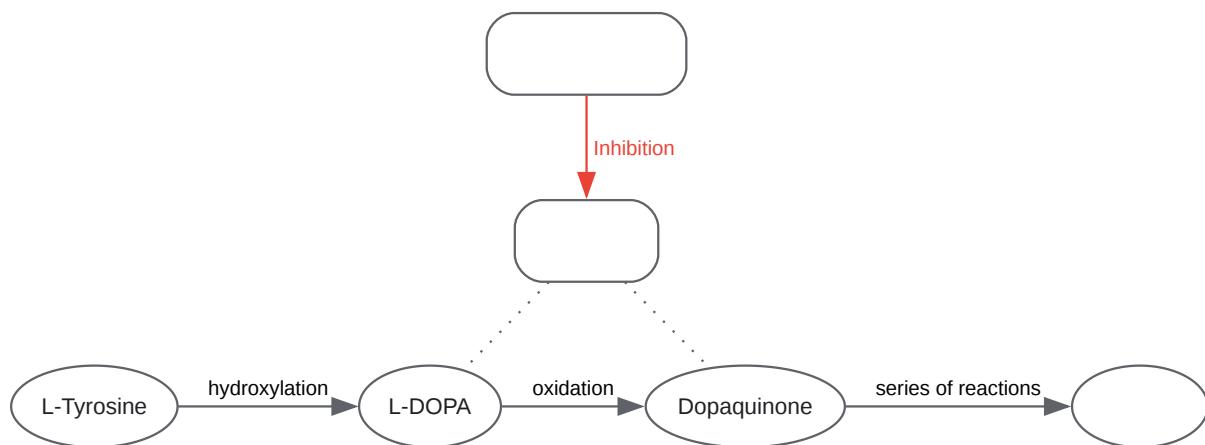
- Work-up: After the reaction is complete, cool the mixture and add water. The product, 4-octanoylresorcinol, will precipitate as a solid.
- Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization.

Step 2: Reduction of 4-Acylresorcinol

- Method A: Catalytic Hydrogenation
 - Reaction Setup: In a suitable pressure reactor, add the 4-octanoylresorcinol (1.0 eq), a catalyst such as 5% Palladium on Carbon (Pd/C), and a solvent like methanol.
 - Reaction: Pressurize the reactor with hydrogen gas (0.1-5.0 MPa) and heat to 50-120°C. Stir the reaction for 3-4 hours, monitoring for completion.[\[4\]](#)
 - Work-up: After the reaction, cool the vessel, and carefully filter off the catalyst.
 - Purification: Remove the solvent under reduced pressure. The resulting crude 4-octylresorcinol can be purified by recrystallization or column chromatography.
- Method B: Huang-Minlon Reduction
 - Reaction Setup: In a flask, dissolve the 4-octanoylresorcinol and an alkali like potassium hydroxide in a high-boiling solvent such as diethylene glycol.
 - Hydrazone Formation: Add an excess of hydrazine hydrate and heat the mixture at reflux for 1-3 hours.
 - Reduction: Distill off the excess hydrazine and water until the reaction temperature rises to 170-220°C.
 - Reaction Completion: Maintain this temperature and continue to reflux for 1-4 hours until the reaction is complete.
 - Work-up and Purification: Cool the reaction mixture, add water, and acidify to precipitate the product. The crude 4-octylresorcinol is then filtered, washed, and purified.

Biological Activity and Mechanism of Action

While specific biological data for **4-octylbenzene-1,3-diol** is scarce, the class of 4-alkylresorcinols is well-known for its potent inhibition of tyrosinase, the key enzyme in melanin synthesis.^[5]


Tyrosinase Inhibition

Data for the closely related 4-butylresorcinol and 4-hexylresorcinol demonstrate strong tyrosinase inhibitory activity. It is plausible that 4-octylresorcinol exhibits similar properties.

Compound	Tyrosinase Inhibition IC ₅₀ (Human)	Melanin Production Inhibition IC ₅₀ (MelanoDerm)	Reference
4-Butylresorcinol	21 µmol/L	13.5 µmol/L	[5]
4-Hexylresorcinol	94 µmol/L	Not Reported	[6]
Kojic Acid	~500 µmol/L	> 400 µmol/L	[5]
Hydroquinone	Millimolar Range	< 40 µmol/L	[5]
Arbutin	Millimolar Range	> 5000 µmol/L	[5]

Mechanism of Action of 4-Alkylresorcinols

Studies on 4-butylresorcinol indicate that its hypopigmentary effect is due to the direct inhibition of tyrosinase activity. It does not appear to significantly affect signaling pathways such as ERK or Akt, which can also modulate melanogenesis.^[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US20060129002A1 - Process for the synthesis of alkylresorcinols - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system - Google Patents [patents.google.com]
- 4. CN113582816A - Preparation method of 4-alkylresorcinol - Google Patents [patents.google.com]
- 5. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qvsiete.com [qvsiete.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-octylbenzene-1,3-diol]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1295635#4-octylbenzene-1-3-diol-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com